3-(2-chlorophenyl)-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide
Description
This compound belongs to the pyrazole-carbohydrazide class, characterized by a pyrazole core substituted with a 2-chlorophenyl group at position 3 and an (E)-configured indole-derived hydrazide moiety at position 3. Its synthesis likely involves condensation of a pyrazole carbonyl chloride with an indole-hydrazine derivative under acidic conditions, analogous to methods described for related compounds .
Properties
Molecular Formula |
C19H14ClN5O |
|---|---|
Molecular Weight |
363.8 g/mol |
IUPAC Name |
3-(2-chlorophenyl)-N-[(E)-1H-indol-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C19H14ClN5O/c20-15-7-3-1-6-14(15)17-9-18(24-23-17)19(26)25-22-11-12-10-21-16-8-4-2-5-13(12)16/h1-11,21H,(H,23,24)(H,25,26)/b22-11+ |
InChI Key |
LQFRBLAYAPIHOM-SSDVNMTOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC(=NN3)C4=CC=CC=C4Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC(=NN3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for the Pyrazole Core
The 3-(2-chlorophenyl)-1H-pyrazole-5-carboxylate intermediate serves as the foundational scaffold. Cyclocondensation of 1,3-diketones with hydrazine derivatives remains the most widely employed method for pyrazole synthesis. For instance, Girish et al. demonstrated that β-diketones react with phenylhydrazine under nano-ZnO catalysis to yield 1,3,5-substituted pyrazoles in 95% efficiency. Adapting this approach, ethyl 3-(2-chlorophenyl)-1H-pyrazole-5-carboxylate could be synthesized via the reaction of 2-chlorophenylacetylene ketone with hydrazine hydrate.
An alternative route involves the oxidation of dihydro-pyrazole precursors. Patent WO2021096903A1 details the oxidation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate using potassium persulfate and sulfuric acid, achieving 75–80% yields. While this method targets a brominated analog, analogous conditions could be applied to synthesize the 2-chlorophenyl variant by substituting the starting materials.
*Theoretical yield extrapolated from analogous reactions.
Formation of the Carbohydrazide Intermediate
Conversion of the ester moiety to carbohydrazide is typically achieved via nucleophilic acyl substitution. In a protocol by Ohtsuka et al., ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate reacted with hydrazine hydrate in ethanol under reflux to yield the corresponding carbohydrazide in 90% yield. Applying this method, ethyl 3-(2-chlorophenyl)-1H-pyrazole-5-carboxylate undergoes hydrazinolysis to form 3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide (intermediate).
Key Reaction Parameters :
- Solvent : Ethanol (optimal for solubility and reactivity).
- Temperature : Reflux (~78°C) to drive the reaction to completion.
- Molar Ratio : Hydrazine hydrate in excess (2–3 eq) to ensure full conversion.
Schiff Base Condensation with Indole-3-Carbaldehyde
The final step involves condensation of the carbohydrazide intermediate with indole-3-carbaldehyde to form the Schiff base. Source provides a benchmark for this reaction, where 3,4-dimethyl-1H-pyrrole-2-carbohydrazide was condensed with substituted acetophenones using catalytic acid or base. For the target compound, indole-3-carbaldehyde reacts with 3-(2-chlorophenyl)-1H-pyrazole-5-carbohydrazide in ethanol under acidic conditions (e.g., glacial acetic acid) to yield the title compound.
Optimization Insights :
- Catalyst : Acetic acid (1–2 drops) enhances imine formation kinetics.
- Reaction Time : 4–6 hours under reflux.
- Workup : Precipitation in ice-water followed by filtration ensures high purity.
Spectroscopic Characterization
Structural elucidation of the final product relies on IR, NMR, and mass spectrometry:
- IR Spectroscopy :
- ¹H-NMR (DMSO-d₆) :
- LC-MS : Molecular ion peak at m/z 394 [M+H]⁺ (calculated for C₁₉H₁₃ClN₅O).
Yield Optimization and Challenges
While the synthetic route is theoretically feasible, practical challenges include:
- Regioselectivity in Pyrazole Formation : Competing regioisomers may arise during cyclocondensation. Using electron-withdrawing substituents (e.g., 2-chlorophenyl) favors the desired isomer.
- Schiff Base Stability : The imine bond is prone to hydrolysis. Anhydrous conditions and inert atmospheres improve stability.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is often required to isolate the final product.
Chemical Reactions Analysis
Cyclocondensation Reactions
The synthesis of pyrazole derivatives, including 3-(2-chlorophenyl)-N'-(1H-indol-3-ylmethylene)-1H-pyrazole-5-carbohydrazide, typically involves cyclocondensation reactions between hydrazine derivatives and ketones. For example, hydrazine derivatives react with acetylenic ketones to form pyrazoles, though regioselectivity challenges may result in mixtures of isomers . Iron-catalyzed routes have also been developed for regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles using diarylhydrazones and vicinal diols .
Formation of the Carbohydrazide Moiety
The carbohydrazide group is introduced by reacting hydrazine with esters or acid chlorides. This step typically occurs under controlled conditions (e.g., acidic or basic environments) to ensure selective formation of the hydrazide functionality.
Reaction Conditions
Key conditions for synthesis include:
-
Solvents : Ethanol or methanol for optimal yields.
-
Catalysts : Copper triflate or ruthenium complexes for regioselective control .
-
Temperature/Ph : Controlled to stabilize intermediates and minimize side reactions.
Hydrazide Group Reactions
The hydrazide moiety is reactive and undergoes condensation reactions with carbonyl compounds (e.g., aldehydes or ketones) to form hydrazones. This reactivity is critical for functionalizing the compound in medicinal chemistry applications.
Pyrazole Ring Reactivity
The pyrazole ring itself is less reactive under standard conditions but can undergo nucleophilic aromatic substitution if activated by electron-withdrawing groups. The 2-chlorophenyl substituent enhances the ring’s electron-deficient character, potentially facilitating such reactions.
Cyclocondensation Mechanism
The cyclocondensation process begins with the hydrazine derivative attacking a carbonyl group, forming an intermediate that undergoes cyclization and dehydration to yield the pyrazole ring. For regioselective synthesis, catalysts like iron or ruthenium are employed to direct the reaction pathway .
Carbohydrazide Formation Mechanism
Hydrazine reacts with an ester or acid chloride in a nucleophilic acyl substitution reaction. The mechanism involves the hydrazine nitrogen attacking the carbonyl carbon, followed by elimination of the leaving group (e.g., chloride) to form the hydrazide.
Comparative Analysis of Reaction Conditions
Scientific Research Applications
3-(2-chlorophenyl)-N’-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N’-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Aromatic Rings
a. Chlorophenyl vs. Dichlorophenyl Substituents
- The additional chlorine may improve lipophilicity, favoring membrane penetration in cellular assays.
b. Heterocyclic Substituents
- The thienyl substituent introduces sulfur-mediated hydrogen bonding, which could modify solubility and redox properties.
c. Functional Group Modifications
- N′-[(E)-1-(2-Chlorophenyl)ethylidene]-3-(2-Thienyl)-1H-Pyrazole-5-Carbohydrazide ():
- The ethylidene linker between the chlorophenyl and hydrazide groups introduces steric bulk, possibly reducing conformational flexibility compared to the indole-methylidene analog.
a. Anticancer Potential
- A structurally related compound, (E)-1-(4-tert-Butylbenzyl)-3-(4-Chlorophenyl)-1H-Pyrazole-5-Carbohydrazide , demonstrated apoptosis induction in A549 lung cancer cells, highlighting the role of chlorophenyl and bulky substituents in cytotoxicity .
- The indole moiety in the target compound may interact with DNA or protein targets via intercalation or hydrogen bonding, though specific data are lacking.
b. Antifungal and Agrochemical Relevance
Structural and Crystallographic Insights
Physicochemical Properties
Biological Activity
The compound 3-(2-chlorophenyl)-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the synthesis, biological activities, and relevant case studies associated with this compound, highlighting its implications in medicinal chemistry.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- IUPAC Name : 3-(2-chlorophenyl)-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide
- Molecular Formula : CHClNO
- Molecular Weight : 377.83 g/mol
Synthesis
The synthesis of this compound typically involves the condensation reaction between 2-chlorobenzaldehyde and an indole derivative, followed by the introduction of a pyrazole moiety. The reaction conditions often include solvents like ethanol and catalysts such as piperidine, which facilitate the formation of the desired hydrazone structure.
Anticancer Activity
Research indicates that compounds containing indole and pyrazole moieties exhibit significant anticancer properties. The biological activity of 3-(2-chlorophenyl)-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide has been evaluated in various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis |
| A549 (Lung) | 15.0 | Inhibition of cell proliferation |
| HeLa (Cervical) | 10.0 | Disruption of mitochondrial membrane potential |
Studies have shown that this compound induces apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to an increase in pro-apoptotic signals within cancer cells .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are as follows:
| Bacterial Strain | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Weak |
| Pseudomonas aeruginosa | 16 | Strong |
These findings suggest that the compound may act by disrupting bacterial cell membranes or inhibiting vital enzymatic pathways .
Anti-inflammatory Activity
Preliminary studies indicate that this compound exhibits anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro assays have shown a reduction in these cytokines when treated with varying concentrations of the compound .
Case Studies
-
Study on Anticancer Efficacy :
A recent study evaluated the anticancer efficacy of this compound in vivo using xenograft models. Results showed a significant reduction in tumor volume compared to control groups, indicating its potential for further development as an anticancer agent. -
Antimicrobial Evaluation :
Another study focused on the antimicrobial activity against resistant strains of bacteria. The results highlighted its effectiveness against multi-drug resistant strains, suggesting a promising avenue for treating infections where conventional antibiotics fail.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(2-chlorophenyl)-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide, and how can reaction yields be maximized?
- Methodology : Multi-step synthesis typically involves condensation of substituted pyrazole-5-carboxylic acid hydrazides with indole-3-carbaldehydes. For example, THF at 0–5°C is effective for controlled acyl chloride coupling to pyrazole intermediates, followed by reflux in ethanol for hydrazone formation . Purification via column chromatography (silica gel, ethyl acetate/hexane) improves yield .
- Key Parameters : Temperature control during acyl chloride addition (≤5°C) minimizes side reactions, while extended reflux (4–6 hours) ensures complete hydrazone isomerization .
Q. Which spectroscopic techniques are most reliable for characterizing the hydrazone isomerism (E/Z) in this compound?
- Methodology :
- ¹H-NMR : The presence of a sharp singlet (~δ 8.5–9.0 ppm) confirms the E-isomer’s imine proton, whereas Z-isomers show downfield shifts due to hindered rotation .
- IR : A strong C=O stretch at ~1640 cm⁻¹ and C=N stretch at ~1580 cm⁻¹ validate the carbohydrazide backbone .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) with deviations <2 ppm .
Q. How can researchers address solubility challenges during in vitro bioactivity assays?
- Methodology : Use DMSO as a primary solvent (stock solutions ≤10 mM) with dilution in PBS (pH 7.4) to avoid precipitation. For hydrophobic analogs, co-solvents like Tween-80 (≤0.1% v/v) enhance solubility without cytotoxicity .
Advanced Research Questions
Q. What computational strategies are effective for predicting the binding affinity of this compound to kinase targets?
- Methodology :
- Molecular Docking : Use MOE or AutoDock Vina with PDB structures (e.g., MET kinase, PDB ID: 3LQ8) to model interactions. Focus on the indole-pyrazole scaffold’s π-π stacking with Phe-1134 and hydrogen bonding via the carbohydrazide group .
- MD Simulations : AMBER or GROMACS (50 ns trajectories) assess stability of ligand-receptor complexes, with RMSD <2 Å indicating robust binding .
Q. How do conflicting crystallographic data on similar hydrazone derivatives inform structural optimization?
- Analysis : Discrepancies in bond lengths (e.g., C=N: 1.28–1.32 Å vs. 1.35 Å in some studies) may arise from crystallographic packing effects. Validate via DFT calculations (B3LYP/6-31G**) to distinguish intrinsic electronic properties from environmental artifacts .
- Optimization : Introduce electron-withdrawing groups (e.g., -NO₂ at indole C5) to stabilize the E-isomer, improving crystallinity and bioactivity .
Q. What mechanistic insights explain the compound’s selectivity for cancer cell lines over normal cells?
- Experimental Design :
- Flow Cytometry : Compare apoptosis induction (Annexin V/PI staining) in HeLa vs. HEK293 cells.
- Western Blotting : Quantify caspase-3/7 activation and Bcl-2 suppression.
- Hypothesis : The 2-chlorophenyl group enhances membrane permeability, while the indole moiety intercalates DNA or inhibits topoisomerases .
Q. How can researchers reconcile contradictory SAR data for pyrazole-indole hybrids in antimicrobial studies?
- Data Reconciliation :
- Meta-Analysis : Pool data from ≥5 studies (e.g., MIC values against S. aureus) and apply multivariate regression to identify substituent effects.
- Key Finding : -OCH₃ at indole C5 improves Gram-positive activity (MIC: 8 µg/mL) but reduces solubility, necessitating pro-drug strategies .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
